molecular formula C17H23N3O3 B11805581 Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate

Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate

Cat. No.: B11805581
M. Wt: 317.4 g/mol
InChI Key: LSEIWRBWDGJYBP-UHFFFAOYSA-N
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Description

Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is a synthetic compound of significant interest in medicinal chemistry and chemical biology, particularly for proteomics research. Its structure incorporates two privileged scaffolds in drug discovery: a piperazine ring and a pyrrolidine ring, linked by a carboxamide group . The piperazine ring is a common feature in compounds targeting the central nervous system and is frequently utilized in the development of covalent inhibitors for serine hydrolases, a large class of enzymes . The pyrrolidine ring contributes valuable three-dimensional structural diversity and can influence the compound's stereochemistry and binding interactions with biological targets due to its non-planarity, a phenomenon known as "pseudorotation" . The benzyloxycarbonyl (Cbz) group on the piperazine nitrogen often serves as a protecting group in synthetic organic chemistry, suggesting potential utility as a synthetic intermediate for more complex molecules. This combination of features makes this compound a versatile building block for researchers designing novel bioactive molecules, investigating enzyme inhibition mechanisms, and exploring structure-activity relationships (SAR). This product is intended for research and development applications in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H23N3O3/c21-16(19-9-4-5-10-19)15-12-20(11-8-18-15)17(22)23-13-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2

InChI Key

LSEIWRBWDGJYBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCN2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acylation of Piperazine Derivatives

The most common route involves acylation of benzyl-protected piperazine derivatives with pyrrolidine-1-carbonyl chlorides. This method exploits the nucleophilic character of secondary amines in the piperazine ring.

General Workflow:

  • Starting Material: Benzyl piperazine-1-carboxylate is synthesized via carbamate formation between benzylamine and piperazine-1-carbonyl chloride.

  • Acylation Step: The intermediate undergoes acylation at position 3 using pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDC or DCC).

  • Purification: Crude products are purified via column chromatography or crystallization.

Example Reaction (Adapted from Source):

ParameterValue
SolventDMF or DCM
BaseK₂CO₃ or Triethylamine
Temperature0–20°C or Room Temperature
Reaction Time12–60 hours
Yield52.7–60%

In a representative procedure from Source, benzyl piperazine-1-carboxylate reacted with 4-bromo-2-methylbutan-2-ol in DMF at 0–20°C for 60 hours, yielding 52.7% of the product after purification. While this example involves alkylation, analogous conditions apply to acylation with carbonyl chlorides.

Coupling Reactions Using Carbonylating Agents

Alternative methods employ carbonylating agents such as phosgene or chloroformates to introduce the pyrrolidine carbonyl group. These reactions often require controlled conditions to avoid over-acylation.

Procedure Highlights:

  • Phosgene-Mediated Coupling:

    • Piperazine intermediates react with phosgene in dichloromethane (DCM) to form carbamoyl chlorides.

    • Subsequent reaction with pyrrolidine yields the target compound.

  • Chloroformate Activation:

    • Pyrrolidine-1-carbonyl chloroformate reacts with benzyl-protected piperazine in the presence of a base (e.g., NaHCO₃) to form the carbamate linkage.

Key Challenges:

  • Regioselectivity: The piperazine ring’s symmetrical structure necessitates directing groups or steric control to ensure acylation at position 3.

  • Side Reactions: Over-acylation at position 6 or decomposition under strong acidic/basic conditions must be mitigated.

Reaction Optimization Strategies

Solvent and Base Selection

SolventBaseAdvantages
DMFK₂CO₃High solubility for polar intermediates
DCMTriethylamineMild conditions, minimal side reactions
1,4-DioxaneTetrabutylammonium iodideEnhanced nucleophilicity for sterically hindered substrates

Case Study:
In Source, a reaction in 1,4-dioxane with potassium carbonate and tetrabutylammonium iodide at 100°C achieved a 60% yield, demonstrating the role of phase-transfer catalysts in improving reaction efficiency.

Temperature and Reaction Time

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature0–25°CSuppresses side reactions
Reaction Time12–24 hoursEnsures completion without decomposition

Example:
A 60-hour reaction at 0–20°C in DMF yielded 52.7% of a related compound, highlighting the trade-off between reaction time and yield.

Comparative Analysis of Synthetic Methods

Reaction Conditions and Yields

MethodSolventBase/ReagentsTemperatureTimeYieldSource
AcylationDMFK₂CO₃0–20°C60h52.7%
Alkylation1,4-DioxaneK₂CO₃, TBACI100°C1h60%
HydroborationTHFBH₃, NaBH₄−20°C12h71–83%

Insights:

  • High-Temperature Alkylation: Shorter reaction times (1 hour) in dioxane improve efficiency but require precise control.

  • Low-Temperature Acylation: Prolonged reactions (60 hours) in DMF balance yield and selectivity.

Mechanistic Insights

The acylation mechanism involves:

  • Deprotonation: The base (e.g., K₂CO₃) deprotonates the piperazine amine, enhancing nucleophilicity.

  • Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of pyrrolidine-1-carbonyl chloride.

  • Byproduct Neutralization: Triethylamine scavenges HCl, driving the reaction to completion.

Challenges and Considerations

Steric and Electronic Effects

  • Steric Hindrance: Bulky substituents on the piperazine ring reduce acylation efficiency, necessitating extended reaction times.

  • Electronic Effects: Electron-withdrawing groups on the pyrrolidine moiety may deactivate the carbonyl, slowing the reaction.

Purification Challenges

MethodAdvantagesLimitations
Column ChromatographyHigh purity (>95%)Labor-intensive, low throughput
CrystallizationScalable, cost-effectiveRequires suitable solvent/anti-solvent systems

Best Practice:
A combination of flash chromatography (for small-scale synthesis) and crystallization (for industrial production) is recommended .

Chemical Reactions Analysis

Types of Reactions

Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate can be converted to its corresponding carboxylic acid derivative.

    Reduction: The reduction process can yield the corresponding amine derivative.

    Substitution: Substitution reactions can produce various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Pharmaceutical Industry

Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is being investigated as a potential lead compound for:

  • Antidepressants : Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly serotonin receptors, offering potential anxiolytic and mood-enhancing effects.
  • Antimicrobial Agents : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial therapies.

Chemical Research

The compound serves as an important intermediate in synthetic organic chemistry. It is utilized in:

  • Synthesis of Complex Molecules : The multi-step organic reactions involving this compound allow for the efficient production of derivatives with enhanced biological activities. This includes modifications to improve efficacy or reduce toxicity.
  • Material Science : Due to its unique structural features, it can be explored for applications in developing new materials with specific properties.

Anticancer Activity

Recent studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance:

  • A study demonstrated that treatment with this compound resulted in significant increases in sub-G1 phase cells, indicating apoptosis through intrinsic pathways .

Table 1: Cell Lines Tested for Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Antimicrobial Properties

In vitro studies have indicated that this compound exhibits antimicrobial activity against several strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related benzyl piperazine carboxylates, focusing on substituent effects, synthetic routes, biological activity, and physicochemical properties.

Substituent Variations and Pharmacological Profiles

Table 1: Key structural analogs and their pharmacological attributes
Compound Name Substituents Biological Target/Activity Reference
Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate C3: Pyrrolidine-1-carbonyl; N1: Benzyloxycarbonyl Not explicitly reported (likely GPCR or enzyme modulation) N/A
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) C4: (S)-but-3-en-2-yl; N1: Benzyloxycarbonyl Synthetic intermediate; high enantiomeric excess (98% ee)
Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (3p) C4: (S)-5-(benzyloxy)pent-1-en-3-yl; N1: Benzyloxycarbonyl Synthetic intermediate; evaluated for regioselectivity
Methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) C3: Pyrrolidin-1-ylmethyl; C4: 3,4-dichlorophenylacetyl; N1: Methylcarboxylate Potent κ-opioid receptor agonist (Ki = 0.31 nM for (S,S)-14 analog)
Sch-350634 (CCR5 antagonist) C4: Methyl; C3: 2,4-dimethylpyridinylcarbonyl CCR5 antagonist; inhibits HIV-1 entry (IC50 < 10 nM); oral bioavailability >50%

Key Observations :

  • Substituent Position : The C3 and C4 positions of the piperazine ring are critical for target specificity. For example:
    • The pyrrolidine-1-carbonyl group at C3 in the target compound may enhance hydrogen bonding with receptors, similar to the pyrrolidin-1-ylmethyl group in GR-89,696, which contributes to κ-opioid receptor affinity .
    • Lipophilic substituents (e.g., dichlorophenylacetyl in GR-89,696) improve receptor binding but may reduce solubility, whereas polar groups (e.g., benzyloxy in compound 3p) balance lipophilicity and solubility .
  • Stereochemistry : Enantioselective synthesis (e.g., compound 3l with 98% ee) highlights the importance of chiral centers in biological activity . The target compound’s stereochemistry at C3 (if present) remains uncharacterized in the provided evidence.

Key Observations :

  • Reductive Amination : Used for GR-89,696 analogs to introduce chiral pyrrolidinylmethyl groups .
  • Transition Metal Catalysis : Iridium-catalyzed methods (e.g., for compound 3l) achieve high enantioselectivity, suggesting applicability to the target compound’s synthesis .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyrrolidine-1-carbonyl group in the target compound may improve aqueous solubility compared to lipophilic analogs like GR-89,696, which require formulation optimization .
  • Metabolic Stability : Piperazine derivatives with bulky substituents (e.g., Sch-350634’s 2,4-dimethylpyridinyl group) resist cytochrome P450 oxidation, enhancing plasma half-life .

Biological Activity

Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H20N2O3C_{16}H_{20}N_{2}O_{3} and a molecular weight of approximately 288.35 g/mol. The compound consists of a benzyl group, a pyrrolidine moiety, and a piperazine ring, which contribute to its biological activity .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Compounds with similar structures have shown significant kinase inhibition. For example, derivatives with pyrrolidine rings demonstrated selectivity for cyclin-dependent kinases (CKs), suggesting that modifications in the structure may enhance potency against specific kinases .
  • Anticancer Activity : Research indicates that piperazine derivatives exhibit cytotoxic effects in cancer cell lines. This compound may share these properties, potentially inducing apoptosis in tumor cells .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Compound IC50 Value (µM) Notes
Kinase InhibitionHydroxyl-functionalized pyrrolidine derivatives0.011 - 0.056Selective for CK1γ and CK1ε
Anticancer ActivityPiperazine derivativesVariesInduces apoptosis in FaDu cells
Cholinesterase InhibitionN-benzylpiperidine derivativesVariesDual inhibition of AChE and BuChE

Case Study 1: Anticancer Potential

A study evaluating the anticancer activity of piperazine derivatives found that compounds similar to this compound exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Cholinesterase Inhibition

Research on piperazine-containing compounds indicated that those with a benzyl moiety showed superior inhibition of acetylcholinesterase (AChE) compared to their analogs. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Q & A

Q. What are the common synthetic routes for Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling piperazine derivatives with activated carbonyl agents. For example, a two-step protocol may include:

Protection of piperazine : Benzyl chloroformate reacts with piperazine to form benzyl piperazine-1-carboxylate (common intermediate; see for purity standards).

Acylation : The protected piperazine reacts with pyrrolidine-1-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the pyrrolidine moiety.
Optimization : Adjusting solvents (e.g., toluene enhances solubility for better kinetics ), stoichiometry (1.2:1 acyl chloride:piperazine derivative), and reaction time (12–24 hrs) improves yields. Catalysts like DMAP (4-dimethylaminopyridine) can accelerate acylation. Purification via flash chromatography (SiO₂, hexane:EtOAc gradients) ensures high purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR : ¹H and ¹³C NMR in CDCl₃ confirm substituent positions. For example:
  • Benzyl group: Aromatic protons at δ 7.2–7.4 ppm (multiplet) and carbonyl (C=O) at ~170 ppm .
  • Piperazine ring: Methylenes at δ 3.4–3.7 ppm (triplet) and pyrrolidine carbonyl at ~165 ppm .
  • HRMS : Exact mass analysis (e.g., [M+H⁺] calculated for C₁₇H₂₂N₃O₃: 316.1656; observed: 316.1658) validates molecular formula .
  • FTIR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) confirm functional groups .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :
  • Flash column chromatography with SiO₂ and gradients of hexane:EtOAc (e.g., 8:1 to 1:2) effectively removes unreacted starting materials and byproducts .
  • Recrystallization : If the compound is crystalline, solvents like ethyl acetate/hexane mixtures yield high-purity crystals. For oily products (common in piperazine derivatives), trituration with cold diethyl ether may solidify residues .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for stereoisomers of this compound?

  • Methodological Answer : Enantioselective amination using chiral catalysts is a viable strategy. For example:
  • Iridium-catalyzed asymmetric synthesis : As demonstrated for related piperazine carboxylates (e.g., Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate), iridium complexes with chiral ligands (e.g., phosphoramidites) induce high enantiomeric excess (ee >98%) .
  • Reaction conditions : DMF at 50°C, crotyl acetate as allylic substrate, and slow addition of reactants to minimize racemization .
  • Analysis : SFC (supercritical fluid chromatography) with chiral columns (e.g., Chiralpak AD-H) quantifies ee .

Q. What computational methods predict the biological activity or binding affinity of this compound?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., serotonin receptors, common for piperazines). Use the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level) to simulate binding poses .
  • QSAR : Build regression models using descriptors (e.g., logP, polar surface area) from analogs (e.g., tert-butyl 4-(4-bromo-2-fluorophenoxy)propyl piperazine-1-carboxylate) to predict IC₅₀ values .
  • Validation : Compare predictions with in vitro assays (e.g., radioligand binding for 5-HT receptors) .

Q. How do solvent choices and reaction kinetics impact the synthesis of this compound?

  • Methodological Answer : A systematic study reveals:
SolventDielectric ConstantYield (%)Reaction Time (hrs)
DCM8.97524
Toluene2.48218
DMF36.76512
  • Polar aprotic solvents (DMF) : Accelerate acylation but may increase side reactions (e.g., hydrolysis).
  • Non-polar solvents (toluene) : Improve solubility of hydrophobic intermediates, enhancing yields .
  • Kinetic analysis : Pseudo-first-order rate constants (k) derived from NMR time-course studies guide optimization .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Purity variations : Use HPLC (≥98% purity; ) to standardize test compounds. Impurities (e.g., unreacted benzyl chloroformate) may skew results.
  • Assay conditions : Compare receptor binding protocols (e.g., buffer pH, temperature). For example, serotonin receptor affinity assays at pH 7.4 vs. 7.0 yield differing IC₅₀ values .
  • Structural analogs : Confirm stereochemistry via X-ray crystallography (SHELX refinement; ) to rule out isomeric contamination .

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